molecular formula C25H26N2O6S B4067795 Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate

Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate

Cat. No.: B4067795
M. Wt: 482.5 g/mol
InChI Key: MCIIVFPZVVDFEE-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes a benzoate ester linked to a phenoxyacetyl group and a phenylethylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Phenoxyacetyl Intermediate: This step involves the reaction of 4-(2-phenylethylsulfamoyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Coupling with Benzoic Acid Derivative: The phenoxyacetyl intermediate is then coupled with ethyl 4-aminobenzoate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is typically performed in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The phenylethylsulfamoyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Tin(II) chloride, catalytic hydrogenation.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Sulfoxides and Sulfones: Formed from the oxidation of the phenylethylsulfamoyl group.

    Amines: Formed from the reduction of nitro groups.

    Substituted Esters: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets. Research is ongoing to determine its efficacy and safety in preclinical and clinical trials.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate involves its interaction with specific molecular targets. The phenylethylsulfamoyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to changes in cell behavior. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar benzoate structure but lacking the phenoxyacetyl and phenylethylsulfamoyl groups.

    Phenoxyacetic acid: Contains the phenoxyacetyl group but lacks the benzoate and phenylethylsulfamoyl groups.

    Sulfanilamide: Contains the sulfonamide group but lacks the ester and phenoxyacetyl groups.

Uniqueness

Ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate is unique due to the combination of its functional groups, which impart distinct chemical properties and potential applications. The presence of the phenylethylsulfamoyl group enhances its biological activity, while the ester and phenoxyacetyl groups contribute to its chemical reactivity and versatility in synthesis.

Properties

IUPAC Name

ethyl 4-[[2-[4-(2-phenylethylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-2-32-25(29)20-8-10-21(11-9-20)27-24(28)18-33-22-12-14-23(15-13-22)34(30,31)26-17-16-19-6-4-3-5-7-19/h3-15,26H,2,16-18H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIIVFPZVVDFEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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